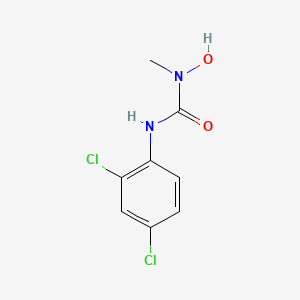

N'-(2,4-二氯苯基)-N-羟基-N-甲基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,4-dichlorophenyl)-N-hydroxy-N-methylurea (DCPMU) is a synthetic compound used in scientific research applications. It is a widely used chemical in studies involving various biochemical and physiological effects. DCPMU has become a popular tool for laboratory experiments due to its stability, availability, and cost-effectiveness.

科学研究应用

Urease Inhibition

The compound has been found to have significant urease inhibitory activity . Urease is a binuclear nickel-dependent hydrolase enzyme that catalyzes the conversion of urea into ammonia and carbamate in microorganisms and various plant species .

Antioxidant Activity

The compound has shown promising antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Cytotoxicity

The compound has been tested for cytotoxicity using brine shrimp lethality bioassay . Cytotoxicity is the quality of being toxic to cells. Examples of toxic agents are an immune cell or some types of venom, e.g. from the puff adder .

DNA Protection

The compound has been found to protect DNA cleavage at or above 6 μM concentration . DNA protection is crucial for maintaining the integrity of the genetic code and for preventing harmful mutations .

DNA Binding

The compound has been found to have substantial and spontaneous interaction with DNA via intercalation . DNA binding is a critical aspect in various biological functions such as replication, transcription, DNA repair, and recombination .

Potential COVID-19 Treatment

The compound has been characterized as a potential new drug to fight against the COVID-19 virus . It has been investigated via computational assessment and molecular docking approach .

Nitration Process

The compound has been used in the nitration process of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a microreactor . Nitration is a general class of a chemical process for the introduction of a nitro group into an organic chemical compound .

Synthesis of New Medicinal Compounds

The compound has been used in the synthesis of new medicinal compounds . The introduction of thietane and amide groups as substituents into the 6-methyluracil molecule should lead to an increasing of the spectrum of biological activity of the obtained derivatives .

作用机制

Target of Action

The compound N’-(2,4-dichlorophenyl)-N-hydroxy-N-methylurea primarily targets the Botulinum neurotoxin type A . This neurotoxin is produced by the bacterium Clostridium botulinum and is known for causing botulism, a rare but serious illness that affects the nervous system .

Mode of Action

It is known that the compound interacts with its target, the botulinum neurotoxin type a . The specifics of this interaction and the resulting changes are yet to be fully understood.

Biochemical Pathways

Given its target, it can be inferred that it may influence the pathways related to the functioning of the nervous system, specifically those involving the botulinum neurotoxin type a .

Result of Action

Given its target, it can be inferred that it may have an impact on the functioning of the nervous system, specifically in the context of botulism caused by the Botulinum neurotoxin type A .

属性

IUPAC Name |

3-(2,4-dichlorophenyl)-1-hydroxy-1-methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c1-12(14)8(13)11-7-3-2-5(9)4-6(7)10/h2-4,14H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZKSJGASNPSNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NC1=C(C=C(C=C1)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2,4-dichlorophenyl)-N-hydroxy-N-methylurea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Cyclopropyl-N-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2938127.png)

![5-(2-chloro-4-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2938140.png)

![Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate](/img/structure/B2938142.png)

![5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2938143.png)